Lithium diisopropylamide

Catalog No.
S610175
CAS No.
4111-54-0
M.F
C6H14LiN
M. Wt
107.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium diisopropylamide

CAS Number

4111-54-0

Product Name

Lithium diisopropylamide

IUPAC Name

lithium;di(propan-2-yl)azanide

Molecular Formula

C6H14LiN

Molecular Weight

107.1 g/mol

InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[N-]C(C)C

Synonyms

diisopropylamine, diisopropylamine hydrochloride, diisopropylamine sulfate (2:1), diisopropylamine, lithium salt, Disotat, lithium diisopropylamide, N,N-diisopropylamine

Canonical SMILES

[Li+].CC(C)[N-]C(C)C

The exact mass of the compound Lithium diisopropylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base widely used for the deprotonation of weakly acidic carbon acids, such as ketones, esters, and nitriles. Its primary value lies in its ability to rapidly and quantitatively form enolates at low temperatures (e.g., -78 °C), a critical step in many carbon-carbon bond-forming reactions. Unlike more nucleophilic bases, its significant steric bulk minimizes competitive addition to carbonyl groups, making it a highly selective deprotonating agent. LDA typically exists as a solvated dimer in tetrahydrofuran (THF), an aggregation state that directly influences its reactivity and handling characteristics.

Substituting Lithium diisopropylamide (LDA) with other strong bases is often not viable due to fundamental differences in nucleophilicity, steric hindrance, and cation effects, which dictate reaction outcomes. For instance, *n*-butyllithium (*n*-BuLi), while a stronger base, is also a potent nucleophile and frequently engages in undesired 1,2-addition to carbonyls instead of clean deprotonation. Weaker, less-hindered bases like sodium alkoxides tend to favor the formation of the more stable, 'thermodynamic' enolate, failing to provide the 'kinetic' regioisomer for which LDA is specifically selected. Even other hindered amide bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium/Potassium variants (NaDA/KDA) exhibit different aggregation behavior and cation coordination, leading to altered stereoselectivity and reactivity profiles that make them functionally non-interchangeable for specific, controlled transformations.

Superior Regiocontrol in Kinetic Enolate Formation vs. Thermodynamic Bases

The primary procurement driver for LDA is its ability to selectively form the kinetic enolate from unsymmetrical ketones. Due to its steric bulk, LDA preferentially deprotonates the less-substituted α-carbon, a reaction that is rapid, quantitative, and irreversible at low temperatures (-78 °C). This contrasts sharply with weaker, non-bulky bases (e.g., NaOEt, NaOH) or conditions allowing for equilibrium, which favor the formation of the more stable, more-substituted thermodynamic enolate. For a typical unsymmetrical ketone like 2-methylcyclohexanone, LDA treatment yields predominantly the less-substituted kinetic enolate, whereas thermodynamic conditions yield the more-substituted product.

Evidence DimensionRegioselectivity in Enolate Formation
Target Compound DataForms the less-substituted 'kinetic' enolate.
Comparator Or BaselineWeaker bases (e.g., NaOEt, NaOH) or higher temperatures yield the more-substituted 'thermodynamic' enolate.
Quantified DifferenceQualitatively shifts product distribution from thermodynamic to kinetic regioisomer.
ConditionsDeprotonation of unsymmetrical ketones (e.g., 2-methylcyclohexanone) at low temperature (-78 °C) in an aprotic solvent like THF.

This selectivity is critical for synthesizing specific isomers in complex molecules, directly impacting yield and purity while avoiding difficult downstream separations.

Defined Aggregation State in THF Enables Reproducible Reactivity

In THF, LDA primarily exists as a well-defined disolvated dimer, which is the key reactive species in many transformations. In contrast, in nonpolar hydrocarbon solvents, LDA forms a complex, temperature-dependent equilibrium of higher-order oligomers (trimers, tetramers, etc.). This difference in aggregation state directly impacts solubility and reactivity. The defined dimeric structure in THF leads to more predictable and reproducible reaction kinetics compared to the shifting oligomeric mixtures in hydrocarbons, where reactivity can be less consistent. The reactivity of LDA is highly dependent on this aggregation, with deaggregation often being a rate-limiting step.

Evidence DimensionAggregation State in Solution
Target Compound DataPrimarily a solvated dimer.
Comparator Or BaselineIn nonpolar solvents (e.g., toluene, hexane), it forms a mixture of trimers, tetramers, and higher oligomers.
Quantified DifferenceShift from a primary dimeric state to a complex oligomeric equilibrium.
ConditionsComparison between THF solution and nonpolar hydrocarbon solutions at room temperature and below.

Procuring LDA in a THF-based solution provides superior control over the reactive species, leading to higher reproducibility, which is critical for process scale-up and validated laboratory procedures.

Enhanced Thermal Stability in Formulations with Controlled THF Stoichiometry

The thermal stability of LDA solutions is a critical procurement and handling parameter. Solutions containing excess THF (mole ratio > 1:1 THF:LDA) decompose rapidly at ambient temperatures. For example, a solution with a 2:1 THF:LDA ratio can lose 15% of its activity in 30 days at ~20°C, while a 6.4:1 ratio leads to 100% decomposition in just 7 days. In contrast, formulations with a controlled stoichiometry of ≤1 mole equivalent of THF are significantly more stable, with a solution having a 0.95 THF:LDA ratio and a stabilizer showing only a 0.13% loss per day at ~27°C. At 0°C, solutions with ≤1 equivalent of THF are stable and remain clear.

Evidence DimensionDecomposition Rate at ~20-27°C
Target Compound Data0.13% loss/day (in a stabilized solution with THF/LDA ratio of 0.95).
Comparator Or Baseline15% loss in 30 days (for a solution with THF/LDA ratio of 2.0); 100% loss in 7 days (for a solution with THF/LDA ratio of 6.4).
Quantified DifferenceOver an order of magnitude improvement in stability by controlling THF stoichiometry.
ConditionsCommercial solutions of LDA in THF/hydrocarbon mixtures stored at ambient and elevated temperatures.

Selecting a formulation with optimized THF content minimizes reagent waste, ensures consistent titre for reproducible dosing, and improves process safety and inventory management.

Synthesis of Kinetically Controlled Regioisomers

For multi-step syntheses in pharmaceuticals or fine chemicals where the precise formation of a less-substituted enolate is required to set a key bond or stereocenter. LDA's ability to selectively generate the kinetic enolate under mild, low-temperature conditions prevents isomerization and side reactions, maximizing the yield of the desired regioisomer.

Reproducible Processes Requiring Consistent Deprotonation Rates

In scaled-up laboratory or pilot-plant processes where batch-to-batch consistency is paramount. Using LDA in THF provides a well-defined dimeric reactive species, leading to more predictable kinetics than hydrocarbon solutions with variable oligomers, ensuring reliable cycle times and product quality.

Workflows with Ambient Temperature Handling or Extended Storage Needs

For laboratories or manufacturing sites where stringent, continuous deep-freeze storage is challenging. Procuring a stabilized LDA formulation with a controlled THF-to-reagent ratio (≤1) significantly reduces the rate of thermal decomposition, ensuring reagent integrity and potency over a longer shelf-life compared to solutions with excess THF.

Physical Description

Liquid

UNII

OL028KIW1I

Related CAS

108-18-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (46.05%): Flammable solid [Danger Flammable solids];
H250 (64.47%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4111-54-0

Wikipedia

Lithium diisopropylamide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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